Cas no 65037-59-4 (1-(4-Methylquinolin-2-yl)ethanone)

1-(4-Methylquinolin-2-yl)ethanone 化学的及び物理的性質
名前と識別子
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- 1-(4-Methylquinolin-2-yl)ethanone
- SB67850
- DTXSID10493964
- 1-(4-Methylquinolin-2-yl)ethan-1-one
- 65037-59-4
-
- MDL: MFCD22100852
- インチ: InChI=1S/C12H11NO/c1-8-7-12(9(2)14)13-11-6-4-3-5-10(8)11/h3-7H,1-2H3
- InChIKey: KEIHNWKARNYNRS-UHFFFAOYSA-N
- SMILES: CC1=CC(=NC2=CC=CC=C12)C(=O)C
計算された属性
- 精确分子量: 185.084063974g/mol
- 同位素质量: 185.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 226
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 30Ų
1-(4-Methylquinolin-2-yl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM143185-1g |
1-(4-methylquinolin-2-yl)ethan-1-one |
65037-59-4 | 95% | 1g |
$439 | 2021-08-05 | |
eNovation Chemicals LLC | Y1109253-1g |
1-(4-Methylquinolin-2-yl)ethanone |
65037-59-4 | 95% | 1g |
$650 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739958-1g |
1-(4-Methylquinolin-2-yl)ethan-1-one |
65037-59-4 | 98% | 1g |
¥3937.00 | 2024-05-05 | |
eNovation Chemicals LLC | Y1109253-1g |
1-(4-Methylquinolin-2-yl)ethanone |
65037-59-4 | 95% | 1g |
$650 | 2025-02-25 | |
Chemenu | CM143185-1g |
1-(4-methylquinolin-2-yl)ethan-1-one |
65037-59-4 | 95% | 1g |
$*** | 2023-05-29 | |
Alichem | A189006865-1g |
1-(4-Methylquinolin-2-yl)ethanone |
65037-59-4 | 95% | 1g |
$390.37 | 2023-09-01 | |
eNovation Chemicals LLC | Y1109253-1g |
1-(4-Methylquinolin-2-yl)ethanone |
65037-59-4 | 95% | 1g |
$650 | 2025-02-24 |
1-(4-Methylquinolin-2-yl)ethanone 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
1-(4-Methylquinolin-2-yl)ethanoneに関する追加情報
1-(4-Methylquinolin-2-yl)ethanone: A Comprehensive Overview
1-(4-Methylquinolin-2-yl)ethanone, also known by its CAS number 65037-59-4, is a versatile organic compound with significant applications in various fields of chemistry. This compound belongs to the class of quinoline derivatives, which have been extensively studied due to their unique electronic properties and potential uses in drug discovery, material science, and organic synthesis. The molecule consists of a quinoline ring system substituted with a methyl group at the 4-position and an ethanone group at the 2-position, making it a valuable intermediate in the synthesis of more complex structures.
The quinoline core of 1-(4-Methylquinolin-2-yl)ethanone is a heterocyclic aromatic compound that exhibits strong fluorescence properties. Recent studies have highlighted its potential as a building block for designing novel fluorophores, which are essential in bioimaging and sensing applications. The substitution pattern of the molecule plays a crucial role in determining its photophysical properties. For instance, the methyl group at the 4-position enhances the compound's stability and solubility, while the ethanone group at the 2-position introduces additional functionalization sites for further chemical modifications.
One of the most exciting developments involving 1-(4-Methylquinolin-2-yl)ethanone is its role in the synthesis of advanced materials. Researchers have successfully utilized this compound as a precursor for constructing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials exhibit high porosity and surface area, making them ideal candidates for gas storage, catalysis, and drug delivery systems. The ability to functionalize the quinoline ring with various substituents has further expanded its utility in these applications.
In the field of drug discovery, 1-(4-Methylquinolin-2-yl)ethanone has shown promise as a lead compound for developing anti-cancer agents. Studies have demonstrated that certain derivatives of this compound exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selective activity is attributed to the compound's ability to inhibit key enzymes involved in cell proliferation and survival pathways. Ongoing research is focused on optimizing the pharmacokinetic properties of these derivatives to enhance their efficacy and reduce potential side effects.
The synthesis of 1-(4-Methylquinolin-2-yl)ethanone typically involves multi-step reactions that require precise control over reaction conditions. One common approach involves the Friedlander synthesis, which utilizes o-aminoaryl ketones as key intermediates. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation. These improvements have made 1-(4-Methylquinolin-2-yl)ethanone more accessible for both academic research and industrial applications.
Another area where 1-(4-Methylquinolin-2-yl)ethanone has garnered attention is in electrochemistry. The compound's aromaticity and conjugated system make it suitable for use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Researchers have explored its use as a dopant material to enhance charge transport properties in these devices, leading to improved device performance and energy efficiency.
In conclusion, 1-(4-Methylquinolin-2-yl)ethanone (CAS No: 65037-59-4) is a multifaceted compound with a wide range of applications across different scientific disciplines. Its unique chemical structure, combined with recent advancements in synthetic methods and material science, positions it as a valuable tool for addressing contemporary challenges in chemistry and related fields. As research continues to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.
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